2-(4-Bromobutyl)benzo[d]thiazole
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Overview
Description
2-(4-Bromobutyl)benzo[d]thiazole is a heterocyclic organic compound that contains a thiazole ring fused with a benzene ring and a bromobutyl substituent at the second position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with 4-bromobutyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the bromobutyl bromide, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobutyl)benzo[d]thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Scientific Research Applications
2-(4-Bromobutyl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromobutyl)benzo[d]thiazole involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. It can also inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobutyl)benzo[d]thiazole
- 2-(4-Methylbutyl)benzo[d]thiazole
- 2-(4-Ethylbutyl)benzo[d]thiazole
Uniqueness
2-(4-Bromobutyl)benzo[d]thiazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications compared to its chloro, methyl, and ethyl analogs .
Properties
Molecular Formula |
C11H12BrNS |
---|---|
Molecular Weight |
270.19 g/mol |
IUPAC Name |
2-(4-bromobutyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H12BrNS/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
WWDFXBFGVAJNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCBr |
Origin of Product |
United States |
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